molecular formula C9H11NO2S B1423181 Ethyl 4-cyclopropylthiazole-2-carboxylate CAS No. 439692-05-4

Ethyl 4-cyclopropylthiazole-2-carboxylate

Cat. No.: B1423181
CAS No.: 439692-05-4
M. Wt: 197.26 g/mol
InChI Key: WIYBXTNEMTVQBH-UHFFFAOYSA-N
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Description

Ethyl 4-cyclopropylthiazole-2-carboxylate is a chemical compound with the molecular formula C9H11NO2S. It is a thiazole derivative, characterized by a cyclopropyl group attached to the thiazole ring. This compound is used in various scientific research applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-cyclopropylthiazole-2-carboxylate typically involves the reaction of cyclopropylamine with ethyl 2-bromoacetate in the presence of a base, followed by cyclization with thiourea. The reaction conditions often include heating the mixture under reflux and using solvents like ethanol or methanol .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same basic steps but may include additional purification stages to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-cyclopropylthiazole-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiazolidines, and various substituted thiazole derivatives .

Scientific Research Applications

Ethyl 4-cyclopropylthiazole-2-carboxylate is used in a variety of scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 4-cyclopropylthiazole-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl group and thiazole ring play crucial roles in binding to these targets, thereby modulating their activity. This compound can inhibit enzyme activity or alter receptor function, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-cyclopropylthiazole-4-carboxylate
  • Ethyl 4-methylthiazole-2-carboxylate
  • Ethyl 2-thiazolecarboxylate

Uniqueness

Ethyl 4-cyclopropylthiazole-2-carboxylate is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This makes it more reactive in certain chemical reactions and potentially more effective in biological applications compared to similar compounds .

Properties

IUPAC Name

ethyl 4-cyclopropyl-1,3-thiazole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2S/c1-2-12-9(11)8-10-7(5-13-8)6-3-4-6/h5-6H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIYBXTNEMTVQBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC(=CS1)C2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10693907
Record name Ethyl 4-cyclopropyl-1,3-thiazole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10693907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

439692-05-4
Record name Ethyl 4-cyclopropyl-1,3-thiazole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10693907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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